molecular formula C21H27ClN2O3S B2584550 Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330030-90-4

Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2584550
CAS No.: 1330030-90-4
M. Wt: 422.97
InChI Key: VUMYMNIMKKLXFO-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic heterocyclic compound featuring a tetrahydrothienopyridine core. Its structure includes a 3,4-dimethylbenzamido substituent at position 2, a methyl ester at position 3, and an isopropyl group at position 5. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research.

Properties

IUPAC Name

methyl 2-[(3,4-dimethylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S.ClH/c1-12(2)23-9-8-16-17(11-23)27-20(18(16)21(25)26-5)22-19(24)15-7-6-13(3)14(4)10-15;/h6-7,10,12H,8-9,11H2,1-5H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMYMNIMKKLXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound belongs to the tetrahydrothieno[2,3-c]pyridine family, which is structurally distinct from tetrahydroimidazo[1,2-a]pyridines (e.g., compounds in ), as the latter contain an imidazole ring fused to pyridine rather than a thiophene ring. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features
Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 2: 3,4-dimethylbenzamido; 3: methyl ester; 6: isopropyl Not reported High lipophilicity (isopropyl group); potential for enhanced membrane permeability
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 2: 3,4-dimethoxybenzamido; 3: ethyl ester; 6: benzyl Not reported Lower lipophilicity (benzyl vs. isopropyl); methoxy groups may improve solubility
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate 2: amino; 6: Boc-protected amine; 3: ethyl ester 391.46 (analog) Boc group enhances stability during synthesis; ethyl ester for modular derivatization

Physicochemical Properties

  • Solubility : The hydrochloride salt form enhances aqueous solubility, similar to the ethyl 6-benzyl derivative (). Methoxy groups in analogs (e.g., 3,4-dimethoxybenzamido) may further improve solubility due to increased polarity.
  • Thermal Stability : Safety data for the ethyl 6-benzyl analog () highlight precautions against heat (P210), suggesting shared thermal sensitivity with the target compound.

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